Cas no 1480165-52-3 (3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol)
3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol
- 3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol
- EN300-1248372
- AKOS015260271
- 1480165-52-3
-
- Inchi: 1S/C8H12N2OS/c1-6-10-7(3-12-6)2-8(11)4-9-5-8/h3,9,11H,2,4-5H2,1H3
- InChI Key: XMTHVYUCOZYFIV-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1)CC1(CNC1)O
Computed Properties
- Exact Mass: 184.06703418g/mol
- Monoisotopic Mass: 184.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 73.4Ų
3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1248372-0.05g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 0.05g |
$1247.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-0.1g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 0.1g |
$1307.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-0.25g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 0.25g |
$1366.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-0.5g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 0.5g |
$1426.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-1.0g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 1g |
$1485.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-2.5g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 2.5g |
$2912.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-5.0g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 5g |
$4309.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-10.0g |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 10g |
$6390.0 | 2023-06-08 | ||
| Enamine | EN300-1248372-50mg |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 50mg |
$1247.0 | 2023-10-02 | ||
| Enamine | EN300-1248372-100mg |
3-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol |
1480165-52-3 | 100mg |
$1307.0 | 2023-10-02 |
3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol
Introduction to 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol (CAS No. 1480165-52-3)
3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol, with the CAS number 1480165-52-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring and an azetidine moiety, which contribute to its potential biological activities and therapeutic applications.
The chemical structure of 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol is composed of a central azetidine ring with a methyl-substituted thiazole group attached via a methylene bridge. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its potential use in various biological assays and drug development processes.
Recent studies have highlighted the potential of 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction and cell proliferation. This makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its kinase inhibitory properties, 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating conditions characterized by chronic inflammation.
The pharmacokinetic profile of 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol has been another area of focus in recent research. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
To further explore the therapeutic potential of 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol, several preclinical studies have been conducted. These studies have involved both in vitro and in vivo models to evaluate the compound's efficacy and safety. Results from these studies have been promising, with the compound demonstrating significant biological activity without causing severe adverse effects.
In the context of drug development, the synthesis and optimization of 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol have been areas of active research. Chemists have explored various synthetic routes to improve the yield and purity of the compound while minimizing production costs. Additionally, efforts have been made to develop prodrugs or analogs that enhance the pharmacological properties of the parent compound.
The future prospects for 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol are promising. Ongoing clinical trials are expected to provide more detailed insights into its safety and efficacy in human subjects. If these trials yield positive results, this compound could potentially be developed into a novel therapeutic agent for a range of diseases.
In conclusion, 3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol (CAS No. 1480165-52-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.
1480165-52-3 (3-(2-methyl-1,3-thiazol-4-yl)methylazetidin-3-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)